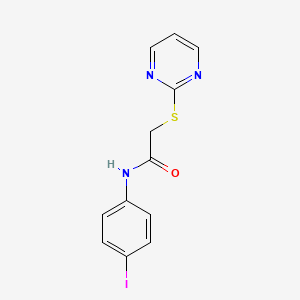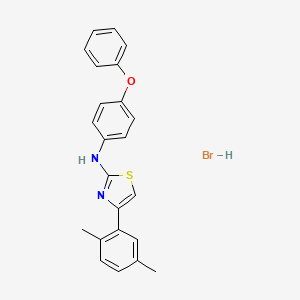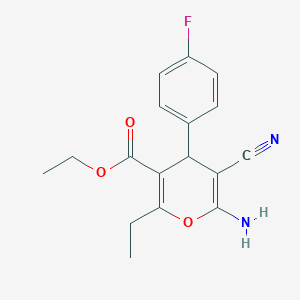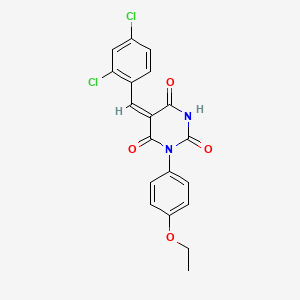
N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide, also known as IPPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the thioacetamide family and has been found to exhibit promising properties in various biological systems.
Wirkmechanismus
The exact mechanism of action of N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide is not fully understood, but it is believed to exert its effects through the inhibition of various signaling pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide has also been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide has also been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. Additionally, N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide has been found to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide in lab experiments is its potent antitumor activity, which makes it a promising candidate for cancer therapy. Additionally, N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide has been found to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of using N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide. Another area of research is the investigation of the mechanism of action of N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide, which can provide insights into its therapeutic potential. Additionally, future studies can explore the potential of N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide as a combination therapy with other anticancer agents to improve its efficacy.
Synthesemethoden
The synthesis of N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide involves the reaction of 4-iodoaniline with 2-pyrimidinethiol in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide. This synthesis method has been reported to yield high purity and good yield of N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide has been studied extensively for its potential therapeutic applications in various biological systems. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, ovarian, and lung cancer. N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide has been found to have antiviral activity against the hepatitis C virus.
Eigenschaften
IUPAC Name |
N-(4-iodophenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10IN3OS/c13-9-2-4-10(5-3-9)16-11(17)8-18-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGPZNWBOIGDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,5-dichlorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5053820.png)
![3-cyclohexyl-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5053839.png)

![N-1,3-benzodioxol-5-yl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5053856.png)
![diethyl [1-methyl-4-(1-piperidinyl)-2-butyn-1-yl]malonate](/img/structure/B5053857.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5053860.png)
![2-[2-chloro-5-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5053865.png)
![N-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5053874.png)

![N-allyl-2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5053889.png)
![{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B5053892.png)
![4-[4-(2-fluorophenoxy)butyl]morpholine oxalate](/img/structure/B5053898.png)
![N-allyl-N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-propen-1-amine](/img/structure/B5053904.png)